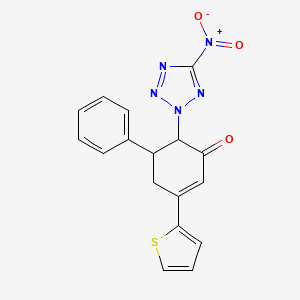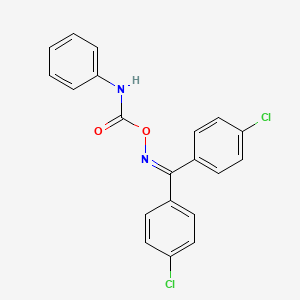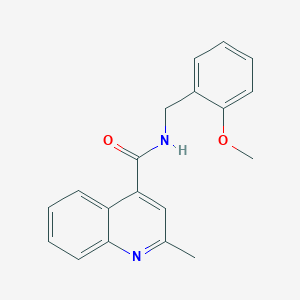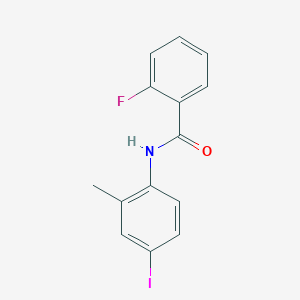![molecular formula C18H20N2O3S2 B5132717 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline, also known as PTI-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The mechanism of action of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline involves the inhibition of various signaling pathways that are involved in inflammation and cancer progression. The compound has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are involved in the production of pro-inflammatory cytokines and the growth and survival of cancer cells.
Biochemical and Physiological Effects
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, the compound has been shown to have neuroprotective effects. Studies have shown that 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline can protect neurons from oxidative stress and prevent neuronal cell death.
実験室実験の利点と制限
One advantage of using 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in lab experiments is its specificity for certain signaling pathways. The compound has been shown to selectively inhibit the NF-κB and STAT3 pathways, which reduces the risk of off-target effects. However, one limitation of using 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline. One area of research could focus on the development of more soluble analogs of the compound, which would increase its potential for therapeutic use. Another area of research could focus on the use of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in combination with other anti-cancer or anti-inflammatory agents, which could enhance its therapeutic efficacy. Additionally, further research could explore the potential use of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in the treatment of other diseases, such as neurodegenerative disorders.
合成法
The synthesis of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline involves a multi-step process that begins with the reaction of 2-bromo-4-nitrothiophene with piperidine to form 4-piperidinyl-2-bromo-5-nitrothiophene. The resulting compound is then treated with sodium hydride and 1H-indole-3-carbaldehyde to produce 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline.
科学的研究の応用
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. Studies have shown that 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Another area of research has focused on the anti-cancer properties of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline. Studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(20-11-8-14-6-2-3-7-16(14)20)17-12-15(13-24-17)25(22,23)19-9-4-1-5-10-19/h2-3,6-7,12-13H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLIUTCSXACWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5132644.png)


![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5132652.png)
![4-{[4-(dimethylamino)phenyl]amino}-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5132661.png)



![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)
